molecular formula C20H20FN3O2 B11310986 2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide

Cat. No.: B11310986
M. Wt: 353.4 g/mol
InChI Key: YXEIKSWFBJTXCK-UHFFFAOYSA-N
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Description

2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide is a synthetic organic compound that features a complex structure with a fluorophenyl group and an oxadiazole ring

Preparation Methods

The synthesis of 2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of reagents such as hydrazine derivatives and carboxylic acids under controlled temperatures and pH levels. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The pathways involved in its action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-ethyl-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide include:

    This compound: This compound shares a similar structure but may have different substituents or functional groups.

    4-fluorophenylacetonitrile: This compound contains a fluorophenyl group and is used as a starting reagent in various syntheses.

    1-ethynyl-4-fluorobenzene: This compound features a fluorophenyl group and is used in the synthesis of other complex molecules.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethyl-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide

InChI

InChI=1S/C20H20FN3O2/c1-3-13(4-2)19(25)22-17-11-7-15(8-12-17)20-23-18(24-26-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,25)

InChI Key

YXEIKSWFBJTXCK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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